molecular formula C7H9N3O3 B187205 Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate CAS No. 20187-46-6

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

Cat. No. B187205
CAS RN: 20187-46-6
M. Wt: 183.16 g/mol
InChI Key: GGHDCMZITFQXRE-UHFFFAOYSA-N
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Description

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a chemical compound with the molecular formula C7H9N3O3 . It is a small molecule that falls under the category of pyrimidinecarboxylic acids .


Molecular Structure Analysis

The molecular weight of Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is 183.16 g/mol . The InChI code for this compound is 1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12) .


Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate are not available, it’s worth noting that pyrimidine derivatives like this compound often participate in reactions such as nucleophilic substitution, reduction, and oxidation .


Physical And Chemical Properties Analysis

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate is a solid compound . It has a molecular weight of 183.17 g/mol . The compound decomposes at around 300 °C .

Scientific Research Applications

  • Synthesis of derivatives with antioxidant properties: Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate derivatives were synthesized and evaluated for their antioxidant activity, with some showing promising results (Asha et al., 2009).

  • Potential antimicrobial agents: Ethyl 4-chloro-2-phenylpyrimidine-4-carboxylate and other derivatives were synthesized and evaluated for their antimicrobial activity against pathogenic microorganisms, showing some active compounds (El-kerdawy et al., 1990).

  • Reduction to 1,6-dihydropyrimidines: Ethyl 4-substituted-2-methylthiopyrimidine-5-carboxylates were reduced by complex metal hydrides to yield 1,6-dihydropyrimidines, with structures confirmed by 1H NMR spectroscopy (Shadbolt & Ulbricht, 1968).

  • Microwave-mediated synthesis: Ethyl 2-amino-4-aryl-1,4-dihydro-6-phenylpyrimidine-5-carboxylates reacted under microwave irradiation to yield novel pyrimido[1,2-a]pyrimidines, confirming the structure via spectral data and X-ray analysis (Eynde et al., 2001).

  • Novel heterocyclic system synthesis: Ethyl 5-amino-4-(substituted amino)-2-methylthiothieno[2, 3-d]pyrimidne-6-carboarytates were reacted to synthesize ethyl 3, 4-dihydro-7-methylthio-5H-1-thia-3, 5, 6, 8-tetraazaacenaphthylene-2-carboxylates, a new heterocyclic system (Tumkyavichyus, 1996).

  • Analog of pteroic acid: A multistep synthesis of ethyl 5-amino-2-methyIpyridine-4-carboxylate leading to the creation of a pteroic acid analog was described, indicating potential applications in biochemistry or pharmacology (And & McKee, 1979).

  • Synthesis of CK2 inhibitors: Ethyl 5-bromopyrimidine-4-carboxylate synthesized via the Minisci reaction was used for the preparation of potent CK2 inhibitors, highlighting its use in pharmaceutical research (Regan et al., 2012).

  • Potential anticancer agents: Synthesis of ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates and their evaluation for anticancer activity, demonstrating the therapeutic potential of these derivatives (Temple et al., 1983).

Safety And Hazards

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, ingestion, and inhalation, and to ensure adequate ventilation when handling this compound .

properties

IUPAC Name

ethyl 6-amino-2-oxo-1H-pyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-2-13-6(11)4-3-9-7(12)10-5(4)8/h3H,2H2,1H3,(H3,8,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHDCMZITFQXRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=O)N=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70277303
Record name ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate

CAS RN

20187-46-6
Record name 20187-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20187-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122015
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 20187-46-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1574
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70277303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate
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Citations

For This Compound
2
Citations
RS Shadbolt, TLV Ulbricht - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… 4-hydroxypyrimidine-5-carboxylate (XXIV) l8 and ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate (XXVI) ,19 … those of ethyl 4-amino-2-hydroxypyrimidine-5-carboxylate …
Number of citations: 4 pubs.rsc.org
RS Shadbolt, TLV Ulbricht - Journal of the Chemical Society C …, 1968 - pubs.rsc.org
… pyrimidine-5-carboxylate (111) ,3 ethyl 4-hydrazino-2-methylthiopyrimidine-5-carboxylate (IV),, and ethyl 4-amino2-hydroxypyrimidine-5-carboxylate (XXIX) lo which we …
Number of citations: 7 pubs.rsc.org

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